molecular formula C13H12ClN3O3 B7048266 1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid

1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid

Cat. No.: B7048266
M. Wt: 293.70 g/mol
InChI Key: SGSVNJYOEXJASQ-UHFFFAOYSA-N
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Description

1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-8-4-1-3-7-9(8)16-17-10(7)15-11(18)13(12(19)20)5-2-6-13/h1,3-4H,2,5-6H2,(H,19,20)(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSVNJYOEXJASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2=NNC3=C2C=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Chlorination: The indazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.

    Carbamoylation: The chlorinated indazole is reacted with an isocyanate to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The chlorine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopentane-1-carboxylic acid
  • 1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclohexane-1-carboxylic acid
  • 1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cycloheptane-1-carboxylic acid

Uniqueness

1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. The cyclobutane ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

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